XMD16-5

描述

XMD16-5 是一种有效的酪氨酸激酶非受体 2 (TNK2) 抑制剂。 它在抑制表达 TNK2 突变的细胞系的生长方面显示出显著的功效,特别是那些具有 D163E 和 R806Q 突变的细胞系 。 该化合物与治疗各种癌症的潜在治疗应用有关,包括肺癌、前列腺癌和乳腺癌 .

准备方法

合成路线和反应条件

XMD16-5 的合成涉及多个步骤,从中间体的制备开始。 反应条件通常涉及使用有机溶剂,例如二甲亚砜 (DMSO) 和乙醇,反应温度保持在室温或略微升高 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 该化合物通常以固体形式生产,并储存在低温下以保持稳定性 .

化学反应分析

反应类型

XMD16-5 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变化合物内的官能团。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及各种有机溶剂 。反应通常在受控的温度和 pH 条件下进行,以确保特异性和产率。

主要产物

科学研究应用

In Vitro Studies

Research has demonstrated that XMD16-5 exhibits potent anti-proliferative effects across various cancer cell lines. For instance, a study conducted on leukemia cells showed that this compound effectively reduced cell viability when tested against primary patient samples. The compound's IC50 values indicated significant sensitivity in cells harboring activating mutations of TNK2, suggesting its potential as a therapeutic agent for specific genetic profiles in leukemia .

In Vivo Studies

In mouse xenograft models, this compound has shown promising results. When administered to mice implanted with human tumor cells expressing TNK2, the compound significantly inhibited tumor growth compared to control groups treated with vehicle solutions. This underscores its potential utility as an effective treatment option for tumors that are reliant on TNK2 signaling .

Case Study 1: Acute Myeloid Leukemia (AML)

In a clinical investigation focusing on acute myeloid leukemia (AML), researchers utilized this compound to target specific genetic mutations associated with TNK2. The study demonstrated that patients with AML exhibiting truncation mutations in TNK2 showed marked sensitivity to treatment with this compound. The results were promising enough to warrant further exploration into personalized treatment strategies based on genetic profiling .

Case Study 2: Solid Tumors

Another significant application of this compound was observed in solid tumors characterized by aberrant TNK2 activity. A cohort study involving various solid tumors revealed that patients with tumors harboring TNK2 mutations responded favorably to treatment with this compound. The study highlighted the importance of identifying actionable genomic lesions to optimize therapeutic outcomes .

Data Table: Summary of Research Findings

作用机制

XMD16-5 通过抑制酪氨酸激酶非受体 2 (TNK2) 的活性发挥作用。 该化合物与 TNK2 的 ATP 结合位点结合,阻止其磷酸化和随后的激活 。 这种抑制破坏了参与细胞增殖和存活的下游信号通路,导致肿瘤生长和转移减少 .

相似化合物的比较

生物活性

XMD16-5 is a potent small molecule inhibitor primarily targeting the tyrosine kinase non-receptor 2 (TNK2), which plays a crucial role in various malignancies, particularly hematological cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and its potential therapeutic applications.

This compound functions as a selective inhibitor of TNK2, which is implicated in several oncogenic processes. By inhibiting TNK2, this compound disrupts key signaling pathways that contribute to tumor growth and survival. The compound has shown to inhibit the phosphorylation of TNK2 truncation mutations, which are often found in solid tumors and hematological malignancies. This inhibition is critical as it targets aberrant signaling that promotes oncogenesis .

Key Mechanisms:

- Inhibition of TNK2 activity leads to reduced activation of downstream pro-tumorigenic pathways.

- Suppression of cytokinesis and induction of endoreduplication in various cancer cell lines through inhibition of Aurora kinase activities .

- Targeting multiple kinases, including platelet-derived growth factor receptor (PDGFR), enhances its therapeutic potential across different tumor types .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound against various cancer cell lines, particularly focusing on its effects on cell viability and proliferation.

Table 1: Efficacy of this compound in Preclinical Models

In a study involving acute myeloid leukemia (AML) specimens, this compound demonstrated effectiveness against cells harboring specific TNK2 mutations, with IC50 values significantly lower than the cohort median for other inhibitors like dasatinib . This suggests that this compound may be particularly beneficial for patients with rare oncogenic mutations in TNK2.

Case Studies

Case Study 1: Acute Myeloid Leukemia

In a cohort study involving patients with AML, genomic sequencing identified actionable mutations within TNK2. Functional screening using this compound revealed that patients with these mutations exhibited heightened sensitivity to the compound. The integration of genomic data with functional assays allowed for better prediction of drug sensitivity, highlighting the importance of personalized medicine approaches in oncology .

Case Study 2: Solid Tumors

Another study assessed the impact of this compound on solid tumor models with TNK2 truncation mutations. The compound effectively inhibited tumor growth and induced apoptosis in vitro, supporting its potential as a therapeutic agent for solid tumors characterized by TNK2 dysregulation .

属性

IUPAC Name |

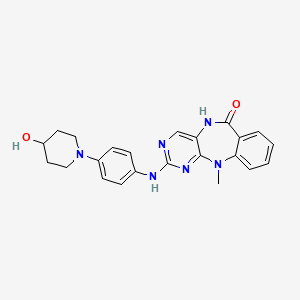

2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLKBEPKKDHHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions XMD16-5 as a novel TNK2 inhibitor. What makes this compound potentially advantageous compared to existing treatments like dasatinib?

A1: While dasatinib demonstrates activity against TNK2, it functions as a multi-kinase inhibitor, meaning it affects a broad range of kinases within the body. [] This lack of specificity can lead to off-target effects and potential toxicity. this compound, on the other hand, exhibits greater selectivity for TNK2. [] This targeted inhibition holds promise for a more favorable safety profile and reduced side effects compared to broader-acting inhibitors like dasatinib.

Q2: The study employed a unique approach combining kinase inhibitor screening with genomic analysis. Can you elaborate on how this approach led to the identification of TNK2 as a potential drug target?

A2: Researchers utilized a powerful combination of techniques to pinpoint TNK2. First, they conducted kinase inhibitor screens on primary patient leukemia samples. [] This functional screening identified kinases sensitive to specific inhibitors. Simultaneously, they performed deep sequencing to uncover genetic alterations within the same patient samples. [] Finally, they employed the HitWalker algorithm, a computational tool that integrates functional screening data with genomic data. This algorithm prioritizes mutated genes closely associated with drug sensitivity patterns observed in the screens. [] Through this integrated approach, TNK2 mutations were identified as high-ranking potential therapeutic targets in AML and CMML leukemia samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。